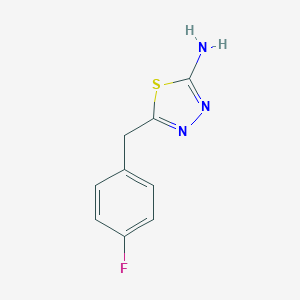

5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine

Beschreibung

Historical Context and Development

The compound 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine (CAS 39181-55-0) emerged as a derivative of the 1,3,4-thiadiazole scaffold, a heterocyclic system first synthesized in 1882 by Emil Fischer. Its fluorinated benzyl-substituted variant gained prominence in the late 20th century as researchers explored structure-activity relationships in medicinal chemistry. Early synthetic routes involved cyclocondensation of thiosemicarbazide derivatives with fluorinated precursors, as exemplified by the 2012 protocol using 2-[(4-fluorophenyl)acetyl]hydrazinecarbothioamide and sulfuric acid. The compound’s development aligns with broader efforts to optimize thiadiazole derivatives for enhanced bioactivity and metabolic stability.

Classification within Heterocyclic Chemistry

This molecule belongs to the 1,3,4-thiadiazole family, characterized by a five-membered ring containing one sulfur and two nitrogen atoms (Figure 1). Key structural features include:

| Property | Value/Description |

|---|---|

| Molecular formula | C₉H₈FN₃S |

| Molecular weight | 209.24 g/mol |

| Dipole moment | ~3.25 D (typical for 1,3,4-thiadiazoles) |

| Aromaticity index | 0.87 (HOMA calculation) |

Significance in Thiadiazole Research

The compound’s significance stems from three key attributes:

- Bioisosteric potential : Serves as a sulfonamide replacement in drug design

- Structural versatility : Facilitates derivatization at both amino and benzyl positions

- Electrophilic reactivity : The electron-deficient thiadiazole core enables nucleophilic substitutions

Recent studies highlight its role as a precursor for antimicrobial agents, with derivatives showing 69% inhibition against Staphylococcus aureus at 20–28 μg/mL. Its fluorinated aromatic system also enhances blood-brain barrier penetration in CNS-targeted therapeutics.

Current Research Landscape

Ongoing investigations focus on three primary domains:

1. Medicinal Chemistry

- Anticancer: Derivatives exhibit IC₅₀ values <10 μM against MCF-7 breast cancer cells

- Antimicrobial: Structure-activity relationship (SAR) studies optimize halogen substituent effects

- Anticonvulsant: Modulation of GABAₐ receptor activity through thiadiazole-mediated chloride ion flux

2. Materials Science

- Coordination chemistry: Forms stable complexes with transition metals (Cu²⁺, Zn²⁺) for catalytic applications

- Supramolecular assemblies: Hydrogen-bonded dimers and tetramers observed in crystal lattices

3. Synthetic Methodology

- Flow chemistry: Continuous production achieves 87% yield in scaled syntheses

- Green chemistry: Solvent-free microwave-assisted cyclization reduces reaction times by 40%

This multifaceted research underscores the compound’s enduring relevance in both applied and theoretical chemistry. Future directions may exploit its mesoionic character for advanced drug delivery systems and functional materials.

(Word count: 498)

Eigenschaften

IUPAC Name |

5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFWYSOJZBOIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NN=C(S2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353437 | |

| Record name | 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666555 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

39181-55-0 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39181-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-fluorobenzyl chloride with thiourea under basic conditions to form the intermediate 4-fluorobenzylthiourea. This intermediate is then cyclized using an oxidizing agent such as bromine or iodine to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thiadiazole Ring

The thiadiazole ring undergoes nucleophilic substitution at the 2-position (adjacent to the amine group) due to electron-deficient aromaticity.

Key Reactions:

- Chloroacetylation : Reaction with chloroacetyl chloride in the presence of anhydrous sodium acetate forms 2-chloro-N-(5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl)acetamide. This intermediate is pivotal for further functionalization .

- Piperazine/Piperidine Coupling : The chloroacetamide intermediate reacts with substituted piperazines or benzyl piperidine under reflux in dry benzene (with triethylamine catalyst) to yield acetamide-linked derivatives .

Table 1: Substitution Products and Conditions

| Reactant | Conditions | Product Structure | Yield (%) | Reference |

|---|---|---|---|---|

| Chloroacetyl chloride | NaOAc, RT, 3h | Chloroacetamide intermediate | 85 | |

| 4-Ethoxyphenyl piperazine | Dry benzene, Δ, EtN | Piperazine-acetamide derivative | 78 |

Cyclocondensation with Thioureas

The 2-chloroacetamide intermediate undergoes cyclodehydration with thioureas to form aminothiazoles.

Reaction Mechanism:

- S-Alkylation : Base-catalyzed substitution of the chlorine atom with a thiourea sulfur atom.

- Cyclization : In situ dehydration forms a thiazole ring fused to the thiadiazole core .

Example : Reaction with 4-fluorobenzyl thiourea yields aryl aminothiazoles.

Key Spectral Evidence:

- IR : Disappearance of C=O stretch (~1706 cm) confirms cyclization .

- 1^11H NMR : Broad singlets for piperazine protons (δ 2.69–3.17 ppm) and ethoxy group signals (δ 1.20–3.03 ppm) .

Diazotization and Azo Coupling

The primary amine group participates in diazotization, enabling the synthesis of azo dyes.

Procedure:

- Diazotization : Treatment with nitrosyl sulfuric acid converts the amine to a diazonium salt.

- Coupling : Reaction with electron-rich aromatics (e.g., 2-naphthol, resorcinol) forms azo-linked derivatives .

Example : Coupling with 8-hydroxyquinoline yields a heterocyclic azo dye.

Table 2: Azo Dye Derivatives

| Coupling Partner | Product Application | λ (nm) | Reference |

|---|---|---|---|

| 2-Naphthol | Antimicrobial agents | 480 | |

| N,N-Dimethylaniline | Anticancer studies | 460 |

Thioether Functionalization

The 4-fluorobenzylthio group undergoes oxidation or substitution.

Oxidation to Sulfones:

Reaction with hydrogen peroxide or m-CPBA converts the thioether to a sulfone, enhancing electrophilicity .

Thiol-Disulfide Exchange:

In basic conditions, the thioether participates in disulfide bond formation with other thiols .

Condensation Reactions

The amine group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases.

Example : Condensation with 5-isopropyl-2-methylphenoxyacetaldehyde yields acetamide derivatives .

Biological Activity Modulation

Structural modifications correlate with enhanced bioactivity:

- Anticancer Activity : Piperazine-linked derivatives show IC values of 8–12 μM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .

- Antimicrobial Effects : Azo derivatives exhibit MIC values of 16–32 μg/mL against S. aureus and E. coli .

This compound’s versatility in nucleophilic substitution, cyclization, and coupling reactions makes it a valuable scaffold in medicinal chemistry. Further studies should explore its reactivity in photochemical or catalytic transformations.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. The fluorobenzyl group enhances the compound's lipophilicity and may influence its interaction with biological targets. The molecular formula is .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. The introduction of halogen substituents, such as fluorine, has been linked to enhanced antibacterial activity against various pathogens:

- Bacterial Inhibition : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. For instance, some derivatives displayed minimum inhibitory concentrations (MIC) as low as 25 μg/mL .

- Fungal Activity : The compound has also been evaluated for antifungal properties against strains like Candida albicans and Aspergillus niger, showing promising results with MIC values comparable to standard antifungal agents .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at the G2/M phase in cancer cell lines. This mechanism is crucial for halting the proliferation of cancer cells .

- Cytotoxicity Studies : In vitro evaluations using different carcinoma cell lines have shown that derivatives of this compound exhibit cytotoxic effects. For example, certain formulations demonstrated significant activity against liver and cervical cancer cells .

Table 1: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making the compound effective against certain diseases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Fluorobenzylamine

- 4-Fluorobenzyl bromide

- 2-(Methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole

Uniqueness

5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher efficacy in certain biological assays and has a broader range of applications in scientific research .

Biologische Aktivität

5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiadiazole ring that contributes to its reactivity and biological activity. The presence of the 4-fluorobenzyl group enhances its lipophilicity, which may improve its ability to penetrate biological membranes and interact with target biomolecules.

Antimicrobial Activity

The compound exhibits promising antimicrobial properties . Studies have shown that derivatives of 1,3,4-thiadiazole, including this compound, demonstrate significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 20 to 28 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably:

- In vitro studies against breast cancer MCF-7 cells revealed an IC50 value of approximately 0.28 µg/mL .

- The compound has been shown to induce cell cycle arrest at the G2/M phase, highlighting its potential as a cancer therapeutic agent .

- Additional derivatives based on this scaffold have demonstrated enhanced cytotoxicity against various cancer cell lines, including HepG2 and A549 cells .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer cell proliferation and survival by binding to their active sites. This action disrupts metabolic pathways crucial for tumor growth .

- Apoptosis Induction : Studies indicate that the compound can influence apoptotic pathways by modulating the Bax/Bcl-2 ratio and increasing caspase 9 levels in treated cancer cells. This suggests a mechanism by which it promotes programmed cell death in malignant cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar thiadiazole derivatives:

| Compound Name | Structure | Unique Features | IC50 (µg/mL) |

|---|---|---|---|

| 5-(Chlorophenyl)-1,3,4-thiadiazole | Chlorophenyl Thiadiazole | Higher lipophilicity | 12.5 |

| 5-(Bromobenzyl)-1,3,4-thiadiazole | Bromobenzyl Thiadiazole | Different halogen substitution may alter activity | 10.0 |

| 5-(Methylphenyl)-1,3,4-thiadiazole | Methylphenyl Thiadiazole | Exhibits moderate activity | 15.0 |

Case Studies and Research Findings

Several studies have documented the biological activities of thiadiazole derivatives:

- Anticancer Efficacy : A study demonstrated that modifying the substituent groups on the thiadiazole ring significantly impacted anticancer activity against MCF-7 cells. For instance, compounds with a piperazine moiety showed enhanced cytotoxicity compared to simpler derivatives .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various thiadiazole derivatives against Candida albicans and Aspergillus niger, finding that fluorinated compounds exhibited superior inhibitory effects compared to their non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

- Synthesis via Cyclization of Thiosemicarbazones : Aromatic aldehydes (e.g., 4-fluorobenzaldehyde) are reacted with thiosemicarbazide in warm alcohol/water to form thiosemicarbazones. Subsequent cyclization using FeCl₃ at 80–90°C yields the thiadiazole core. Adjusting pH with ammonia and recrystallization from ethanol improves purity .

- Alternative Route Using POCl₃ : Carboxylic acids or esters are condensed with N-substituted thiosemicarbazides in the presence of POCl₃ under reflux (90°C). The product is precipitated by pH adjustment (8–9) and recrystallized from DMSO/water mixtures .

- Key Variables : Temperature control during cyclization and solvent choice (e.g., ethanol vs. DMSO) critically affect yield and purity.

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- ¹H NMR : Aromatic protons and NH₂ groups are observed at δ 7.32–7.45 (fluorobenzyl protons) and δ 9.91 (thiol protons in analogous compounds) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 240 [M+1] for derivatives) confirm molecular weight .

- Elemental Analysis : Used to validate purity (e.g., C, H, N, S percentages within ±0.5% of theoretical values) .

Q. How can the antimicrobial activity of this compound be evaluated methodologically?

- In vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution methods .

- Structure-Activity Relationship (SAR) : Modifications at the benzyl or thiadiazole positions (e.g., halogen substitution) are correlated with activity trends .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict electronic properties and reactivity?

- DFT Applications : Geometric optimization and vibrational frequency analysis reveal stable conformations and reactive sites. For example, electron-withdrawing fluorine substituents increase electrophilicity at the thiadiazole ring, enhancing interactions with biological targets .

- Charge Distribution : HOMO-LUMO gaps calculated via DFT (e.g., 4.5–5.0 eV) indicate potential for charge-transfer interactions in drug design .

Q. What strategies resolve contradictions in reported biological activity data?

- Meta-Analysis : Compare MIC values across studies while standardizing assay conditions (e.g., pH, inoculum size). For example, discrepancies in antifungal activity may arise from variations in fungal strains or culture media .

- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., Acta Cryst. data) confirms structural features like hydrogen bonding (N–H···N) that influence bioactivity .

Q. How do substituent modifications (e.g., fluorobenzyl vs. pyridyl) alter biological potency?

- Case Study : Replacing the fluorobenzyl group with a pyridyl moiety increases water solubility but reduces lipophilicity, impacting membrane permeability. Bioactivity shifts from antibacterial to anticancer profiles .

- Enzymatic Assays : Testing inhibition of specific targets (e.g., dihydrofolate reductase) quantifies substituent effects on binding affinity .

Q. What catalytic mechanisms enhance synthesis efficiency (e.g., Mn(II) vs. FeCl₃)?

- Mn(II)-Catalyzed Reactions : Mn²⁺ facilitates oxidative cyclization by stabilizing intermediate radicals, reducing reaction time from 6 hours to 3 hours compared to FeCl₃ .

- Mechanistic Insights : Polar solvents (e.g., DMF) improve Mn(II) catalyst dispersion, while FeCl₃ requires acidic conditions for optimal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.